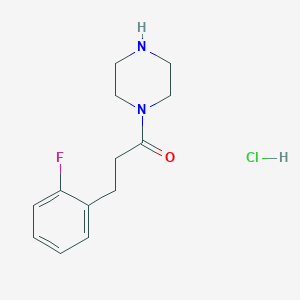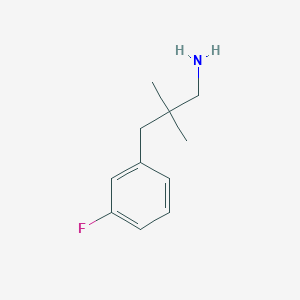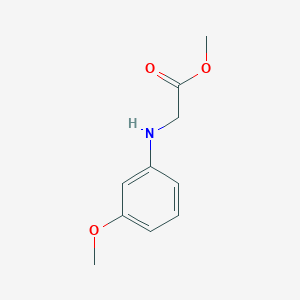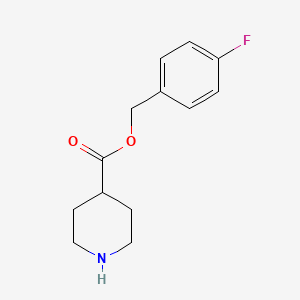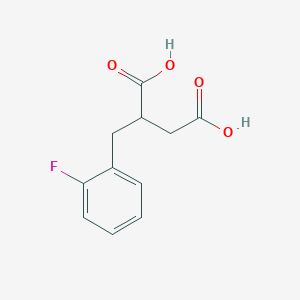
2-(2-Fluorobenzyl)succinic acid
概要
説明
“2-(2-Fluorobenzyl)succinic acid” is a chemical compound with the molecular formula C11H11FO4 . It has a molecular weight of 226.2 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has drawn increasing attention due to environmental concerns associated with traditional chemical synthesis processes . Metabolic engineering approaches have been utilized for constructing and optimizing succinic acid cell factories . These approaches mainly include redirecting carbon flux, balancing NADH/NAD+ ratios, and optimizing CO2 supplementation .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11FO4/c12-9-4-2-1-3-7(9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6H2,(H,13,14)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Succinic acid, a dicarboxylic acid produced as an intermediate of the tricarboxylic acid (TCA) cycle, is one of the most important platform chemicals for the production of various high value-added derivatives . Succinic acid takes the form of an anion, succinate, which has multiple biological roles as a metabolic intermediate being converted into fumarate by the enzyme succinate dehydrogenase in complex 2 of the electron transport chain which is involved in making ATP .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at temperatures between 2 and 8 degrees Celsius .科学的研究の応用
Pharmacological Activities and Clinical Efficacy
Succinic acid, a component closely related to 2-(2-Fluorobenzyl)succinic acid, has been extensively studied for its wide range of applications in medical practice, including its role in the prevention and treatment of influenza. Research on succinic acid-based medicines like Remaksol, Tsytoflavin, and Vecam (Omeprazole + succinic acid) has demonstrated their pharmacological activity and clinical efficacy in various conditions such as hypoxia, viral hepatitis, and more. These studies highlight the potential for developing new drugs incorporating succinic acid due to its beneficial effects (Leleka & Zalis’ka, 2018).
Antioxidant and Antidiabetic Effects
The antioxidant and antidiabetic effects of succinic acid derivatives have been demonstrated in studies involving diabetic models. Succinic acid monoethyl ester (EMS), for instance, has shown promise as an insulinotropic agent, improving erythrocyte membrane-bound enzymes, antioxidants in plasma, and erythrocytes in diabetic rats. These studies underscore the potential of succinic acid derivatives in managing diabetes and its complications, suggesting a beneficial impact on the body's antioxidant defense system (Pari & Saravanan, 2007).
Imaging Applications
This compound derivatives have also found applications in medical imaging, particularly in PET imaging for cancer diagnosis. For example, a derivative labeled with 18F was used in the preclinical evaluation for imaging human melanomas and gliomas in dogs, showcasing the compound's utility in the non-invasive diagnosis of malignancies. This application represents a significant advancement in the use of succinic acid derivatives in medical diagnostics (Page et al., 1994).
Therapeutic Potential in Neuropathies
The therapeutic potential of succinic acid compounds, particularly in the treatment of diabetic neuropathies in geriatric patients, has been explored with positive outcomes. These studies suggest that succinic acid treatment can improve symptoms of diabetic neuropathy, indicating its utility in managing complications associated with diabetes in elderly patients (Odin, Belikova, & Pushkova, 2002).
作用機序
- Succinate serves as an electron donor during the cycle, leading to the production of fumaric acid and FADH2. This involvement in cellular energy metabolism makes it a crucial player in various biochemical processes .
- Additionally, its relative acidic nature may confer antibiotic properties, although further research is needed to confirm this .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
将来の方向性
Succinic acid has been identified as one of the 12 value-added bio-based platform chemicals by the United States Department of Energy (DOE) . The market potential of succinic acid and its direct derivatives is estimated to be as high as 245,000 tons per year, while the market size of succinic acid-based polymers is expected to be 25 million tons per year . This presents new opportunities for broadening the range of raw materials used in this significant biochemical process .
生化学分析
Biochemical Properties
2-(2-Fluorobenzyl)succinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in the tricarboxylic acid (TCA) cycle, such as succinate dehydrogenase. This interaction can influence the enzyme’s activity, potentially altering the metabolic flux through the TCA cycle . Additionally, this compound may interact with other proteins and biomolecules, affecting their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and overall cell function . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, its binding to succinate dehydrogenase can inhibit the enzyme’s activity, leading to a decrease in the production of ATP through the TCA cycle . This inhibition can result in altered cellular energy levels and metabolic states.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular metabolism and function. At higher doses, it can exhibit toxic or adverse effects, such as disrupting normal metabolic processes and causing cellular damage . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the TCA cycle. It interacts with enzymes such as succinate dehydrogenase, influencing the flow of metabolites through these pathways . The compound can also affect the levels of key metabolites, altering the overall metabolic flux and impacting cellular energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . Understanding the subcellular localization is important for elucidating the precise mechanisms of action and the functional roles of this compound in cellular processes.
特性
IUPAC Name |
2-[(2-fluorophenyl)methyl]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c12-9-4-2-1-3-7(9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZZHEMBZKNNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


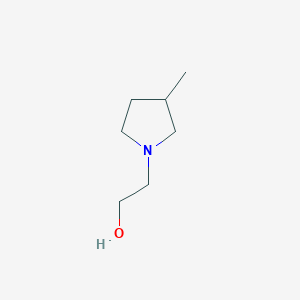
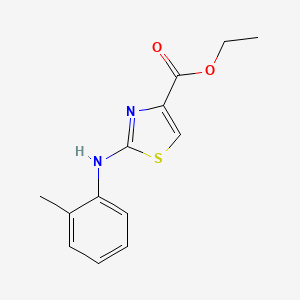
![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] 4-methylbenzenesulfonate](/img/structure/B3095541.png)
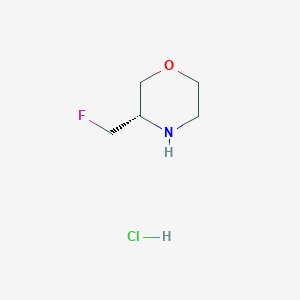
![(6H-Thieno[2,3-b]pyrrol-5-yl)methanol](/img/structure/B3095551.png)
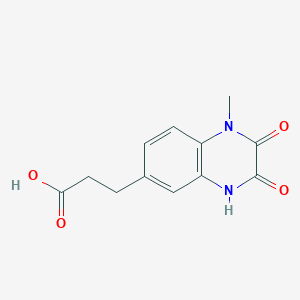
![11-Methylidene-4,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8-trien-2-one](/img/structure/B3095560.png)

![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3095579.png)
